2-Chloro-3-(trifluoromethyl)benzyl bromide is a chemical compound with significant utility in organic synthesis. It has the molecular formula and a molecular weight of approximately 273.48 g/mol. This compound features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, which enhance its reactivity in various chemical reactions. The compound is classified as a benzylic halide, which indicates its potential for nucleophilic substitution reactions.
The synthesis of 2-chloro-3-(trifluoromethyl)benzyl bromide typically involves the reaction of benzyl chloride with chlorine and trifluoromethylating agents under controlled conditions. A common synthetic route includes:
These reactions are typically conducted under inert atmospheres to avoid moisture and oxidation, utilizing solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .
The molecular structure of 2-chloro-3-(trifluoromethyl)benzyl bromide can be represented using various chemical notation systems:
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr
Property | Value |
---|---|
Molecular Formula | C8H5BrClF3 |
Molecular Weight | 273.48 g/mol |
Density | 1.664 g/cm³ |
Boiling Point | 225.179 °C at 760 mmHg |
2-Chloro-3-(trifluoromethyl)benzyl bromide is involved in several types of chemical reactions:
The reactions typically employ:
The mechanism by which 2-chloro-3-(trifluoromethyl)benzyl bromide exerts its effects primarily involves nucleophilic substitution reactions. In these processes:
The presence of both chloro and trifluoromethyl groups enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack.
2-Chloro-3-(trifluoromethyl)benzyl bromide finds numerous applications in scientific research and industrial processes:
This compound's versatility makes it an important reagent in both academic research and industrial applications, highlighting its significance within the field of organic chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2